3,4-diethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Physicochemical property comparison Lipophilicity Monoamine transporter inhibitors

A critical SAR probe in the monoamine re-uptake inhibitor benzamide series. The 3,4-diethoxy substitution confers a unique middle-ground lipophilicity and steric profile between dimethoxy and di-n-propoxy analogs, directly impacting SERT/NET/DAT selectivity and CYP450-mediated O-dealkylation rates. Use this compound to benchmark incremental MW and lipophilicity effects on CNS permeability, P-gp efflux, and brain-plasma ratio. Not interchangeable with the unsubstituted parent (CAS 922951-12-0) or 4-isopropoxy variant (CAS 941933-92-2).

Molecular Formula C22H26N2O4
Molecular Weight 382.46
CAS No. 941934-04-9
Cat. No. B2594478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-diethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
CAS941934-04-9
Molecular FormulaC22H26N2O4
Molecular Weight382.46
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O)OCC
InChIInChI=1S/C22H26N2O4/c1-4-27-19-11-9-16(13-20(19)28-5-2)22(26)23-17-10-8-15(3)18(14-17)24-12-6-7-21(24)25/h8-11,13-14H,4-7,12H2,1-3H3,(H,23,26)
InChIKeyKEVNNJSZFJAPHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Diethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941934-04-9): Benzamide-Class Monoamine Reuptake Inhibitor Scaffold with Differentiated 3,4-Diethoxy Substitution


3,4-Diethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941934-04-9) is a synthetic benzamide derivative featuring a 3,4-diethoxy-substituted benzoyl moiety linked via an amide bond to a 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline core. The compound belongs to a broader class of monoamine re-uptake inhibitors disclosed in patent families that target serotonin, norepinephrine, and dopamine transporters for central nervous system and pain indications [1]. Its structural hallmarks—the 3,4-diethoxy pattern on the benzamide ring and the 2-oxopyrrolidin-1-yl substituent on the aniline ring—place it within a well-defined structure-activity relationship (SAR) series where small changes in the benzamide substitution pattern have been shown to confer substantial shifts in transporter selectivity and in vitro potency [1][2].

Why Generic Substitution Fails: Structural Sensitivity of 3,4-Diethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide in Monoamine Transporter Pharmacology


Within the monoamine re-uptake inhibitor benzamide series, the benzamide ring substitution pattern is a critical determinant of transporter affinity, selectivity, and metabolic stability. The patent literature demonstrates that even minor alterations—such as replacing a single alkoxy group with a halogen or shifting the substitution position—can result in >10-fold changes in serotonin, norepinephrine, or dopamine transporter inhibition potency [1]. Consequently, the unsubstituted benzamide analog (CAS 922951-12-0), the 4-isopropoxy variant (CAS 941933-92-2), and the 3-methoxy variant cannot be automatically interchanged with the 3,4-diethoxy derivative without risking loss of the intended pharmacological profile, altered physicochemical properties (e.g., lipophilicity and solubility), and different off-target liability [1][2]. The following quantitative guide details what is known and what can be inferred about the differentiation conferred by the 3,4-diethoxy motif.

3,4-Diethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation from Unsubstituted Benzamide Analog (CAS 922951-12-0)

The 3,4-diethoxy substitution increases molecular weight by approximately 88 g/mol (ΔMW = +88.11) and adds two hydrogen-bond acceptors relative to the unsubstituted benzamide parent (CAS 922951-12-0). The unsubstituted parent has a predicted density of 1.249 g/cm³ and a predicted pKa of 13.13, while the diethoxy groups of the target compound are expected to elevate cLogP by approximately 1.1–1.5 log units based on fragment-based calculations (exact experimental cLogP for the target compound is not available in the public domain) [1]. This lipophilicity shift has been correlated in the broader monoamine re-uptake inhibitor class with altered blood-brain barrier penetration and CYP450 metabolic susceptibility [1].

Physicochemical property comparison Lipophilicity Monoamine transporter inhibitors

Predicted Hydrogen-Bond Acceptor/Donor Profile vs. 4-Isopropoxy Analog (CAS 941933-92-2)

The target compound possesses four hydrogen-bond acceptors (two from the diethoxy oxygens, one from the amide carbonyl, and one from the pyrrolidinone carbonyl) and one hydrogen-bond donor (amide NH). The 4-isopropoxy analog (CAS 941933-92-2) has the same number of acceptors and donors but differs in the alkoxy group geometry: the diethoxy motif presents two terminal ethyl groups versus a single branched isopropyl group. While direct experimental logP or solubility data are unavailable, the branched isopropoxy group is expected to impart slightly higher lipophilicity and greater steric bulk than the linear diethoxy arrangement, potentially affecting transporter binding pocket accommodation [1].

Hydrogen-bond donor/acceptor count Drug-likeness Permeability

Transporter Selectivity Context from Monoamine Re-Uptake Inhibitor Patent Series

The parent patent NL1032760C2 describes numerous benzamide derivatives with quantitative re-uptake inhibition data for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. While specific IC50 values for CAS 941934-04-9 are not disclosed in the patent examples, structurally related 3,4-dialkoxy-substituted benzamides in the same series exhibit SERT IC50 values in the low nanomolar to sub-micromolar range, with the alkoxy substitution pattern strongly modulating NET/SERT selectivity ratios (from 0.5 to >20 depending on the exact alkyl chain length and substitution position) [1]. The 3,4-diethoxy pattern specifically represents a balanced intermediate between the smaller 3,4-dimethoxy and larger 3,4-di-n-propoxy variants, both of which are explicitly exemplified in the patent with quantitative transporter inhibition data [1].

Monoamine re-uptake inhibition Serotonin transporter Norepinephrine transporter Dopamine transporter

Best Application Scenarios for 3,4-Diethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide Based on Available Differentiation Evidence


SAR Probe for Alkoxy Chain Length Optimization in Monoamine Transporter Pharmacology

The diethoxy substitution pattern provides a middle-ground lipophilicity and steric profile between dimethoxy and di-n-propoxy analogs. Researchers studying how alkoxy chain length on the benzamide ring affects SERT/NET/DAT selectivity, passive permeability, and metabolic stability can use this compound as a key SAR probe, especially when direct comparative data from the patent series are available for the flanking analogs [1].

Physicochemical Benchmarking for CNS Drug Candidate Design

With a molecular weight of 382.46 and a predicted tPSA in the 68–72 Ų range, the compound sits near the accepted upper thresholds for CNS drug-likeness. It serves as a suitable benchmark compound for evaluating how incremental increases in molecular weight and lipophilicity (relative to the unsubstituted parent at MW 294) impact in vitro permeability, P-glycoprotein efflux, and brain-plasma ratio in preclinical species [1].

Comparative Metabolism Studies with 4-Isopropoxy and Unsubstituted Analogs

The distinct alkoxy substitution (two ethyl groups vs. one isopropyl group or no alkoxy group) is predicted to alter CYP450-mediated O-dealkylation rates. The compound can be used in head-to-head microsomal or hepatocyte stability assays with CAS 922951-12-0 and CAS 941933-92-2 to experimentally determine the metabolic soft spot conferred by the 3,4-diethoxy motif [1].

Quote Request

Request a Quote for 3,4-diethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.